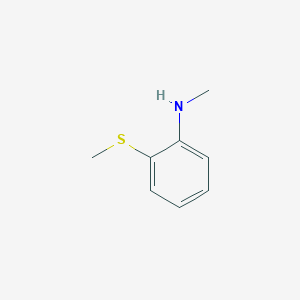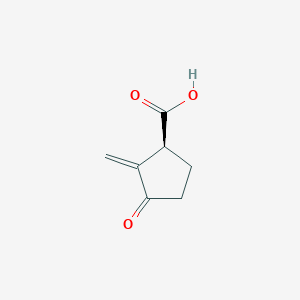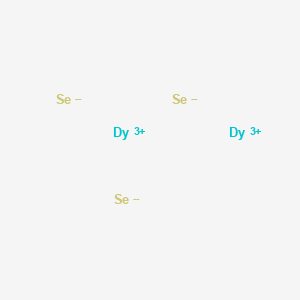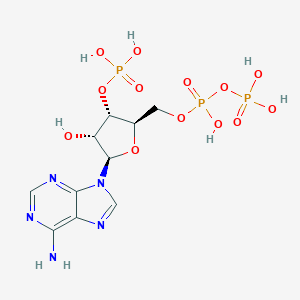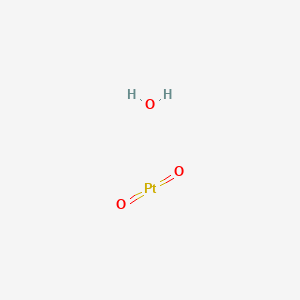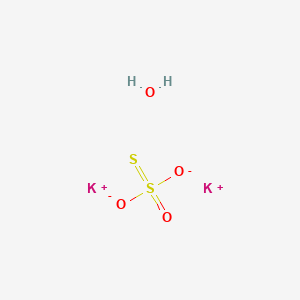
Óxido de titanio(II)
Descripción general
Descripción
Synthesis Analysis
The synthesis of titanium dioxide (TiO2) nanoparticles (NPs) can be achieved through various biological, chemical, and physical methods. Green synthesis methods using natural resources have been highlighted for their advantages, including environmental friendliness, cost-effectiveness, and the ability to control the shape and size of nanoparticles. The bio-mediated synthesis approach is particularly noted for being an environmentally safe, cost-effective, and reliable method for synthesizing TiO2-NPs with fewer toxic contaminants and high stability compared to conventional methods (Sagadevan et al., 2022).
Molecular Structure Analysis
The structure of TiO2 nanoparticles is crucial for their functionality in various applications. The molecular structure, influenced by the synthesis method, determines their photocatalytic efficiency, chemical reactivity, and physical properties. Different structures of TiO2, such as anatase, rutile, and brookite, have been studied for their specific applications, particularly in photocatalysis and environmental applications. The surface science of TiO2, especially the (110) face of rutile, has been extensively characterized, showing that the surface structure can influence the material's photocatalytic activity and interaction with other molecules (Diebold, 2003).
Chemical Reactions and Properties
TiO2 participates in various chemical reactions, primarily as a photocatalyst under UV light, where it generates reactive oxygen species (ROS) for the degradation of pollutants. Its photocatalytic properties are employed in environmental purification, such as water treatment, and in the development of self-cleaning surfaces. The efficiency of these reactions is highly dependent on the TiO2 phase, particle size, and surface area (Kanakaraju et al., 2014).
Physical Properties Analysis
The physical properties of TiO2 nanoparticles, including their size, shape, and crystalline structure, significantly affect their application potential. Nanostructured TiO2, such as nanotubes, has shown enhanced performance in various biomedical applications due to the specific surface area and interaction with biological molecules. The nanotopography of TiO2, particularly in the form of nanotubes, has been investigated for its effect on cell adhesion, proliferation, and differentiation, which are critical for biomedical implants (Kulkarni et al., 2015).
Chemical Properties Analysis
The chemical properties of TiO2, such as its chemical stability, reactivity, and photocatalytic activity, make it a versatile material for various applications. TiO2's ability to undergo redox reactions under UV light exposure is a cornerstone of its use in photocatalysis. The interaction of TiO2 with other chemical species, including pollutants, organic dyes, and water contaminants, through photocatalytic degradation, highlights its potential for environmental cleanup and sustainable applications (Zhang, Zhu, & Cheng, 2011).
Aplicaciones Científicas De Investigación
Degradación fotocatalítica y división
El óxido de titanio(II) se usa con frecuencia para la degradación fotocatalítica de moléculas orgánicas . También se usa en la división del agua para la generación de hidrógeno . Esta aplicación es crucial en la eliminación de varios contaminantes orgánicos del aire y el agua .
Celdas fotovoltaicas
El óxido de titanio(II) ha ganado importancia en el campo de las células fotovoltaicas . Se considera una opción viable para la generación de energía fotoelectroquímica .
Dispositivos electrocrómicos
El óxido de titanio(II) se usa en dispositivos electrocrómicos . Estos dispositivos cambian sus propiedades ópticas en respuesta a un voltaje aplicado, lo que los hace útiles en una variedad de aplicaciones, incluidas ventanas inteligentes y pantallas.
Almacenamiento de hidrógeno
Otra aplicación del óxido de titanio(II) es en el almacenamiento de hidrógeno . Esto es particularmente importante en el contexto de las energías renovables, donde se necesitan métodos de almacenamiento eficientes.
Instrumentos de detección
El óxido de titanio(II) se usa en instrumentos de detección . Sus propiedades únicas lo hacen adecuado para su uso en una variedad de sensores, incluidos sensores de gas y biosensores.
Aplicaciones térmicas
El óxido de titanio(II) tiene características térmicas únicas y, por lo tanto, ha ganado importancia como candidato potencial para aplicaciones avanzadas, como la recolección de combustible de hidrógeno limpio, paneles solares fotoeléctricos, conversión fototérmica, tratamiento de gases de escape de motores de combustión y plantas de energía, y almacenamiento de energía térmica .
Ciencias biomédicas
Debido a su naturaleza biocompatible y no tóxica, el óxido de titanio(II) se usa en ciencias biomédicas, particularmente en la ingeniería de tejidos óseos y los productos farmacéuticos
Mecanismo De Acción
Target of Action
Titanium(II) oxide (TiO), also known as titanium monoxide, primarily targets oxidation-reduction reactions . It is often used as a catalyst in various industrial processes, including the selective oxidation and ammoxidation reactions . These reactions are crucial for producing chemicals like acrylonitrile, which is essential in the manufacture of acrylic fibers.
Mode of Action
TiO interacts with its targets by facilitating the transfer of electrons in oxidation-reduction reactions. This interaction typically involves the formation of reactive oxygen species (ROS) , which can oxidize organic and inorganic substrates . The compound’s ability to create vacancies in its crystal structure allows for metal-metal bonding between adjacent titanium centers, enhancing its catalytic properties .
Biochemical Pathways
The primary biochemical pathways affected by TiO involve oxidative stress pathways . The generation of ROS can lead to the oxidation of cellular components, including lipids, proteins, and DNA. This oxidative stress can activate various signaling pathways, such as the Nrf2 pathway , which is responsible for the cellular response to oxidative damage .
Pharmacokinetics
Itsbioavailability is influenced by its particle size and surface area , which affect its reactivity and interaction with biological membranes .
Result of Action
At the molecular level, the action of TiO results in the oxidation of substrates and the formation of various oxidation products. At the cellular level, this can lead to cellular damage In industrial settings, this oxidative capability is harnessed for beneficial chemical transformations .
Action Environment
The efficacy and stability of TiO are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . High temperatures can enhance its catalytic activity, while extreme pH levels can affect its stability and reactivity. Additionally, the presence of other reactive species can either enhance or inhibit its action depending on the specific chemical environment .
Safety and Hazards
Direcciones Futuras
Titanium(II) oxide shows strong bands in the optical spectra of cool (M-type) stars . In 2017, TiO was claimed to be detected in an exoplanet atmosphere for the first time; a result which is still debated in the literature . Additionally, evidence has been obtained for the presence of the diatomic molecule TiO in the interstellar medium .
Propiedades
IUPAC Name |
oxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDPMRJRNCKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiO, OTi | |
| Record name | Titanium(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065253 | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.866 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8 | |
| Record name | Titanium oxide (Ti3O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51745-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti3O5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium monoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (TiO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of titanium monoxide?
A1: Titanium monoxide has the molecular formula TiO with a molecular weight of 63.87 g/mol.
Q2: How does the presence of vacancies affect the properties of titanium monoxide?
A2: Titanium monoxide is known for its high concentration of vacancies in both the titanium and oxygen sublattices. These vacancies significantly influence the compound's properties. For instance, the concentration of vacancies decreases under high pressure, affecting its compressibility. [] This high concentration of vacancies also affects the electronic structure and magnetic properties. [, ]
Q3: What spectroscopic techniques are used to study titanium monoxide?
A3: Several spectroscopic techniques are employed to study TiO. These include:* X-ray photoelectron spectroscopy (XPS): Used to analyze the electronic structure and identify the oxidation states of titanium. [, ]* X-ray diffraction (XRD): Employed to determine the crystal structure and identify different phases of TiO. [, , , , , ]* Raman Spectroscopy: Used to study the vibrational modes of the Ti–O bond and analyze the effect of stoichiometry on these modes. []* Infrared (IR) Spectroscopy: Employed in matrix isolation studies to identify reaction intermediates and products formed during reactions involving TiO molecules. [, , , , ]* Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study the optical properties and band gap of TiO. [, ]* Electron Paramagnetic Resonance (EPR): Used to investigate the presence and nature of unpaired electrons in TiO. []
Q4: How does the stoichiometry of titanium monoxide impact its properties?
A4: The stoichiometry of titanium monoxide, often denoted as TiOy, significantly affects its microstructure and properties. [] Variations in the oxygen content (y) lead to the formation of different phases with varying properties. [, ] For instance, the heat capacity of TiO differs between quenched disordered and annealed ordered states. [] Additionally, the valence electron density in titanium vacancies increases with decreasing oxygen content. []
Q5: Is titanium monoxide stable under ambient conditions?
A5: While titanium monoxide can be synthesized and exists as a distinct compound, it is prone to oxidation in air. Research has shown that carbon coating through techniques like laser-induced carbothermal reduction can significantly enhance its stability towards oxidation. [, ]
Q6: What factors influence the stability of titanium monoxide thin films?
A6: The stability of TiO thin films is influenced by factors like deposition temperature, oxygen flow rate during deposition, and the substrate material. For instance, crystalline TiO films can be achieved at low temperatures without annealing, and controlling oxygen flow can influence the oxidation state of titanium and film properties like band gap and electrical resistivity. []
Q7: Does titanium monoxide exhibit catalytic activity?
A7: Yes, titanium monoxide exhibits photocatalytic activity. Studies show that mixed SiO-TiO colloids prepared through laser ablation demonstrate enhanced photocatalytic activity compared to individual colloids, likely due to the presence of titanium silicide (TiSi2). [, ]
Q8: What are some potential applications of titanium monoxide?
A8: Titanium monoxide, with its unique properties, holds potential for various applications, including:* Diffusion Barriers: TiO thin films can act as diffusion barriers in microelectronic devices, preventing interdiffusion between different materials. []* Electromagnetic Interference (EMI) Shielding: TiO-based composite materials show promise in EMI shielding applications, particularly in the gigahertz and megahertz frequency ranges. []* Lithium-Ion Batteries: Functionalized titanium monoxide-based materials show potential for use in lithium-ion batteries, particularly in inhibiting dendrite growth and enhancing anode performance. []* Sonodynamic Therapy: Ultrafine titanium monoxide nanorods exhibit potential as effective sono-sensitizers for sonodynamic therapy, demonstrating enhanced reactive oxygen species generation and chemodynamic activity. []
Q9: How is computational chemistry used to study titanium monoxide?
A9: Computational methods like Density Functional Theory (DFT) are used to study TiO's electronic structure, stability of different phases, and predict the properties of new polymorphs. [, , ] These calculations provide insights into the material's electronic band structure, density of states, and bonding characteristics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



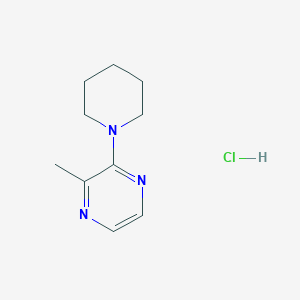
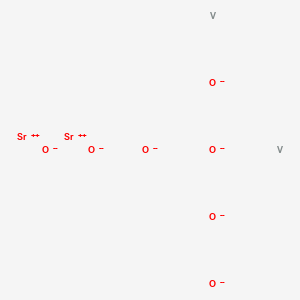
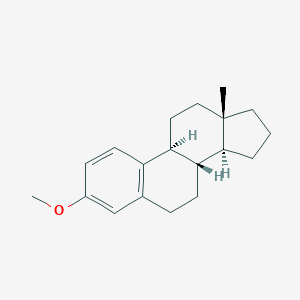

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

